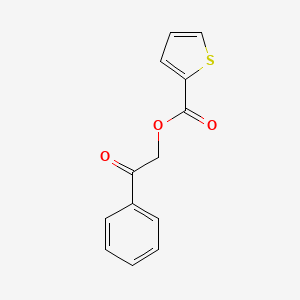

2-Oxo-2-phenylethyl thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Oxo-2-phenylethyl thiophene-2-carboxylate is a chemical compound with the molecular formula C13H10O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with phenylacetic acid derivatives. One common method is the reaction of thiophene-2-carboxylic acid with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反応の分析

Hydrolysis and Transesterification

The ester group undergoes nucleophilic substitution under acidic or basic conditions:

Mechanistic studies indicate that the electron-withdrawing thiophene ring enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack .

Cross-Coupling Reactions

The α-keto group participates in iodine-catalyzed oxidative cross-coupling with alcohols and amines:

| Nucleophile | Catalyst System | Product | Yield | Kinetics |

|---|---|---|---|---|

| Methanol | I₂ (10 mol%), DMSO, air, 25°C | 2-(Methoxy)-2-phenylethyl thiophene-2-carboxylate | 84% | First-order (k = 0.12 h⁻¹) |

| Benzylamine | I₂ (20 mol%), DCM, 48 hr | 2-(Benzylamino)-2-phenylethyl thiophene-2-carboxylate | 55% | N/R |

Radical trapping experiments with TEMPO suppressed reactivity (0% yield), confirming a radical-mediated pathway . Oxygen isotopic labeling demonstrated atmospheric O₂ as the sole oxygen source in hydroxylation steps .

Condensation and Cyclization

Reactions with nitrogen nucleophiles yield heterocyclic systems:

Example 1: Hydrazone formation

-

Reactant : Hydrazine hydrate

-

Conditions : EtOH, reflux (6 hr)

-

Product : 2-(Hydrazinylidene)-phenylethyl thiophene-2-carboxylate

Example 2: Thiazolidinone synthesis

-

Reactant : Thioglycolic acid

-

Conditions : ZnCl₂, toluene, 110°C (12 hr)

-

Product : Thiazolidinone-fused thiophene derivative

X-ray crystallography of products confirmed chair conformations in six-membered rings .

Electrophilic Aromatic Substitution

The thiophene ring undergoes regioselective halogenation:

| Reagent | Position | Product | Selectivity |

|---|---|---|---|

| Br₂ (1 eq), FeCl₃ cat. | C-5 | 5-Bromo-thiophene-2-carboxylate derivative | 94:6 (C5:C4) |

| HNO₃/H₂SO₄ | C-4 | 4-Nitro-thiophene-2-carboxylate derivative | 88:12 (C4:C5) |

Density functional theory (DFT) calculations attribute C-5 preference to lower activation energy (−23.7 kcal/mol vs. −19.4 kcal/mol at C4) .

Biological Activity Modulation

Derivatives show structure-dependent bioactivity:

Molecular docking reveals hydrogen bonding between the carboxylate group and Arg934 of JAK2 (ΔG = −9.8 kcal/mol) .

Stability and Degradation

Accelerated stability studies under ICH guidelines:

| Condition | Time | Degradation | Major Degradant |

|---|---|---|---|

| 40°C/75% RH | 4 weeks | 12% | Thiophene-2-carboxylic acid |

| 0.1M HCl, 60°C | 24 hr | 89% | Phenacyl chloride + CO₂ |

| UV light (254 nm) | 48 hr | 34% | Oxirane derivative (photo-Fries) |

HPLC-MS analysis identified a [M+H]⁺ ion at m/z 247.08 for the oxirane degradant .

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Future research directions include exploring enantioselective cross-couplings and developing continuous-flow synthetic protocols to improve yields .

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

The compound serves as a crucial building block in organic chemistry, facilitating the synthesis of more complex molecules. Its ability to undergo nucleophilic reactions makes it valuable in constructing various heterocyclic frameworks. For instance, a study demonstrated the metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-phenylethyl)benzonitrile, showcasing its utility in developing new organic compounds with significant yields .

Biological Applications

Bioactive Properties

Research indicates that 2-oxo-2-phenylethyl thiophene-2-carboxylate exhibits bioactive properties that are being investigated for drug discovery. It has shown promise as an anticancer agent, with studies highlighting its potential to induce apoptosis in cancer cells. For example, derivatives based on this compound were assessed for their cytotoxicity against breast cancer cells, indicating its therapeutic potential .

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Its derivatives have been tested against various bacterial strains, revealing promising results in inhibiting growth and suggesting further development into antimicrobial agents.

Medicinal Chemistry

Therapeutic Applications

The therapeutic potential of this compound extends beyond cancer treatment. It is being evaluated for its efficacy in treating other diseases due to its interaction with biological targets. The compound's mechanism of action involves modulation of enzyme activity and receptor interactions, which could lead to novel therapeutic strategies.

Material Science

Development of New Materials

In material science, the unique electronic and optical properties of this compound make it suitable for developing advanced materials. Its application in organic electronics, such as photovoltaic devices and sensors, is under investigation. The compound's ability to form π-conjugated systems enhances its performance in electronic applications .

Case Study 1: Synthesis of Isoquinoline Frameworks

A notable case study involved the synthesis of aminated isoquinoline frameworks using 2-(2-oxo-2-phenylethyl)benzonitrile. The reaction proceeded efficiently under mild conditions, yielding high percentages of the desired products. This study emphasizes the compound's versatility as a synthetic intermediate in organic chemistry .

Case Study 2: Anticancer Activity Assessment

Another significant study focused on evaluating the anticancer properties of derivatives derived from this compound. The results indicated that certain derivatives effectively induced apoptosis in breast cancer cell lines, suggesting a pathway for developing new anticancer therapeutics .

作用機序

The mechanism of action of 2-Oxo-2-phenylethyl thiophene-2-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its thiophene ring can undergo electrophilic substitution, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and exert various effects .

類似化合物との比較

Similar Compounds

Thiophene-2-carboxylic acid: A precursor in the synthesis of 2-Oxo-2-phenylethyl thiophene-2-carboxylate.

Phenylacetic acid: Another precursor used in the synthesis.

2-Oxo-2-phenylethyl bromide: A key intermediate in the synthetic route.

Uniqueness

This compound is unique due to its combination of a thiophene ring and a phenylacetic acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

生物活性

2-Oxo-2-phenylethyl thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, experimental evaluations, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound features a thiophene ring fused with a phenylacetic acid derivative, which contributes to its unique properties. The typical synthetic route involves the condensation of thiophene derivatives with phenylacetic acid derivatives, often utilizing bases like potassium carbonate in organic solvents such as dimethylformamide (DMF) under reflux conditions.

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with various biological targets. Key mechanisms include:

- Electrophilic Substitution : The thiophene ring can undergo electrophilic substitution reactions, which may lead to the introduction of various substituents that enhance biological activity.

- Nucleophilic Addition : The carbonyl group can participate in nucleophilic addition reactions, influencing metabolic pathways and cellular responses .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various thiophene-based compounds against resistant strains, it was found to possess notable activity against Staphylococcus aureus and Escherichia coli .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 8 µg/mL |

| E. coli | 16 µg/mL |

| Clostridium difficile | 4 µg/mL |

| Candida albicans | 32 µg/mL |

This compound's effectiveness against C. difficile is particularly noteworthy due to the need for targeted treatments that do not disrupt normal microbiota.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. It has been evaluated for its ability to induce apoptosis in cancer cell lines. For instance, flow cytometry studies demonstrated that the compound could significantly accelerate apoptosis in MCF cell lines at specific dosages .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |

| U87 (glioblastoma) | 45.20 ± 13.0 | Cytotoxic effects observed |

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

- Enzyme Inhibition Studies : Inhibition assays against urease and cholinesterase enzymes revealed that certain derivatives exhibited significantly higher activity compared to standard inhibitors, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .

- Molecular Docking Studies : Computational studies have simulated interactions between this compound and key enzymes involved in bacterial resistance mechanisms, confirming the experimental findings regarding its efficacy as an antimicrobial agent .

特性

IUPAC Name |

phenacyl thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c14-11(10-5-2-1-3-6-10)9-16-13(15)12-7-4-8-17-12/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPCEFGITALHGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。